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Compound Focus: Zimlovisertib

CAS No.: 1817626-54-2

Cat. No.: S539190

Drug Profile: Zimlovisertib (PF-06650833)

Property Description

Drug Name Zimlovisertib (PF-06650833) [1]

Primary Target Interleukin-1 receptor-associated kinase 4 (IRAK4) [2] [1]
Mechanism of Action Selective, reversible inhibitor of IRAK4 [2] [3]

Key Indications (Under Rheumatoid Arthritis (RA), Hidradenitis Suppurativa (HS), and as a
Investigation) potential anti-inflammatory agent [2] [4] [5]

Absolute Oral 17.4% (300 mg dose) [2] [3]

Bioavailability
Fraction Absorbed (Fa) Approximately 44% [2] [3]

Major Routes of Excretion Feces (59.3%) and Urine (23.1%) [2] [3]

Experimental & Pharmacokinetic Data
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The following table summarizes key quantitative findings from a Phase 1 mass balance and bioavailability

study that used a 14C-microtracer approach in healthy male participants [2] [3].

Parameter

Value / Finding

Experimental Context

Total Recovery of
Radioactivity

Recovery in Feces

Recovery in Urine

Absolute Oral
Bioavailability (F)

82.4% * 6.8%

59.3% £ 9.7%

23.1% + 12.3%

17.4% (90% Cl:
14.1%, 21.5%)

After a single 300 mg oral dose of 14C-
zimlovisertib [2] [3]

Primary route of elimination [2] [3]

Secondary route of elimination [2] [3]

For a 300 mg dose, calculated using dose-
normalized AUC(0-inf) [2] [3]

Experimental Protocol: Assessing Mass Balance and

Bioavailability

Below is the detailed methodology from the published Phase 1 study, which can serve as a reference protocol

[2] [3].

Study Design: Phase 1, open-label, fixed-sequence, two-period, single-dose study.
Participants: Healthy male participants (aged 18-55 years).
Dosing Regimens:

o Period A: Single oral dose of 300 mg 14C-zimlovisertib.
o Period B (after a 21-24 day washout): Single oral dose of 300 mg unlabeled zimlovisertib,
followed by an intravenous (1V) microtracer of 135 pg 14C-zimlovisertib approximately 2 hours

later.

Sample Collection:

o Blood, Urine, and Feces were collected at multiple time points pre-dose and for up to 21 days

post-dose in Period A, and for a shorter duration in Period B.
o AMS Analysis: Accelerator Mass Spectrometry was used to measure ultra-low levels of the

14C radiolabel.
Primary Obijectives:

o Characterize the rate and extent of excretion of total radioactivity.
o Determine the single-dose pharmacokinetics (PK) of zimlovisertib and its major metabolites.

o Assess the safety and tolerability.
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e Key Calculations:
o Mass Balance: Total percentage of the administered radioactive dose recovered in urine and
feces.

o Absolute Bioavailability (F): Calculated by comparing the dose-normalized Area Under the
Curve (AUC) after oral and IV administration.

IRAK4 Inhibitor Comparison & Selectivity Insights

While the search results do not provide a direct head-to-head comparison of selectivity assays, they offer

insights into Zimlovisertib's place in the field.

¢ A Potent and Selective Series: One research article notes that the structural features of
Zimlovisertib, particularly a "pyrazole-pyridine substituent,” were identified as a "highly selective
gatekeeper-interacting moiety for IRAK4 inhibitors" [6]. This highlights the importance of this specific
chemical structure in achieving selectivity.

e Comparison with Zabedosertib: Another IRAK4 inhibitor, Zabedosertib, was reported to have a
significantly higher absolute oral bioavailability of 74% at a 120 mg dose [7]. This suggests that the
low bioavailability observed with Zimlovisertib is not a class-wide effect and may be specific to its
chemical properties.

¢ Role of IRAK4: IRAK4 is a central node in the IL-1R/TLR signaling pathway. Its inhibition blocks the
downstream production of pro-inflammatory cytokines like TNF-a, IL-6, and IL-1[3 [8]. Zimlovisertib's
high selectivity for this kinase is the basis for its anti-inflammatory effects [2] [1].

Visualizing the IRAK4 Pathway and Zimlovisertib's Role

The following diagram illustrates the signaling pathway that Zimlevisertib inhibits.
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Troubleshooting & Research Considerations

Based on the available data, here are key technical points to consider in your research.

¢ Low Bioavailability is a Known Characteristic: The reported low absolute oral bioavailability
(17.4%) and fraction absorbed (44%) are intrinsic properties of Zimlovisertib identified in clinical
studies [2] [3]. This is a critical factor for dosing and formulation strategies.

e Focus on Major Metabolites: The Phase 1 study identified two major metabolites (PF-06787899 and
PF-06787900) [3]. When analyzing results, ensure your experimental methods (e.g., LC-MS) can
distinguish the parent drug from its metabolites to avoid misinterpretation of data.
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e Leverage the Microtracer Methodology: The 14C-microtracer with AMS detection is a powerful
technique for obtaining human mass balance and bioavailability data with minimal radioactive
exposure [2] [3]. This protocol can serve as a robust model for designing similar studies for other
compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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